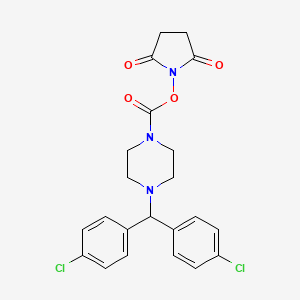

2,5-Dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate

説明

“2,5-Dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate”, also known as MJN110, is a chemical compound with the empirical formula C22H21Cl2N3O4 . It has a molecular weight of 462.33 .

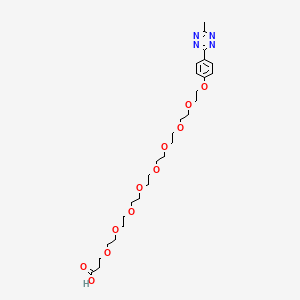

Molecular Structure Analysis

The molecular structure of this compound is defined by its empirical formula, C22H21Cl2N3O4 . The compound contains several functional groups, including a dioxopyrrolidinyl group, a bis(4-chlorophenyl)methyl group, and a piperazine-1-carboxylate group .科学的研究の応用

Anticonvulsant Properties : A study synthesized new Mannich bases of N‐[(4‐arylpiperazin‐1‐yl)‐methyl]‐3‐(chlorophenyl)‐pyrrolidine‐2,5‐diones and evaluated their anticonvulsant activity. These compounds, including derivatives of the mentioned compound, showed promising anticonvulsant profiles, particularly in the maximum electroshock (MES) test (Obniska et al., 2010).

Cannabinoid Receptor Interaction : Another study focused on the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), with the CB1 cannabinoid receptor. It highlighted the compound's potent and selective antagonist behavior for the CB1 receptor (Shim et al., 2002).

Reductive Cyclization : Research on Bis(chlorogermyliumylidene) revealed its role in elusive reductive cyclization, forming 2,3-di(pyridin-2-yl)piperazine. This study provides evidence for the crucial role of certain compounds in reductive cyclization processes (Majumdar et al., 2018).

Antinociceptive versus Cannabimimetic Effects : A study tested MAGL inhibitors, including MJN110 (2,5-dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate), in mouse behavioral assays of neuropathic pain. It concluded that MAGL inhibition may alleviate neuropathic pain while displaying limited cannabimimetic effects compared to direct CB1 receptor agonists (Ignatowska-Jankowska et al., 2015).

Antitumor Activity Against Breast Cancer Cells : A study involving 1,2,4-triazine derivatives bearing piperazine amide moiety investigated their potential anticancer activities, particularly against MCF-7 breast cancer cells (Yurttaş et al., 2014).

作用機序

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate, also known as MJN110 , is Monoacylglycerol lipase (MAGL) . MAGL is a serine hydrolase responsible for the hydrolysis of 2-arachidonoyl glycerol (2-AG) to arachidonic acid and glycerol, thus terminating its biological function .

Mode of Action

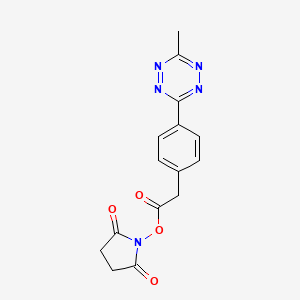

MJN110 is an N-hydroxysuccinimidyl carbamate that inhibits MAGL . It can inhibit 2-AG hydrolysis with no effect on arachidonoyl ethanolamide (AEA) hydrolysis up to 50 µM . This selective inhibition of MAGL leads to an increase in 2-AG levels, which can then interact with cannabinoid receptors .

Biochemical Pathways

The inhibition of MAGL by MJN110 affects the endocannabinoid system, which includes a number of synaptic processes including activation of cannabinoid receptors . By preventing the breakdown of 2-AG, MJN110 allows this endocannabinoid to continue to exert its effects, which include modulation of pain, inflammation, and other physiological responses .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for MJN110 are not readily available, it is known that the compound is a crystalline solid with solubility in DMF (25 mg/ml), DMSO (30 mg/ml), and ethanol (0.25 mg/ml) . These properties may influence its bioavailability and distribution within the body.

Result of Action

The result of MJN110’s action is an increase in 2-AG levels and subsequent activation of cannabinoid receptors . This has been shown to alleviate mechanical allodynia in a rat model of diabetic neuropathy .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O4/c23-17-5-1-15(2-6-17)21(16-3-7-18(24)8-4-16)25-11-13-26(14-12-25)22(30)31-27-19(28)9-10-20(27)29/h1-8,21H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEADRWVIFHOSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301137059 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate | |

CAS RN |

1438416-21-7 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438416-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1438416-21-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does MJN110 exert its antinociceptive effects?

A1: MJN110 inhibits MAGL, the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [, ]. By inhibiting MAGL, MJN110 elevates brain 2-AG levels, leading to enhanced activation of cannabinoid receptors, particularly CB1 receptors [, ]. This increased cannabinoid signaling contributes to the observed antinociceptive effects, particularly in neuropathic pain models [, ].

Q2: Does MJN110 produce the same degree of cannabimimetic effects as direct CB1 receptor agonists?

A2: While MJN110 does substitute for the CB1 receptor agonist CP55,940 in drug discrimination paradigms, suggesting it produces cannabimimetic effects, its profile differs from direct agonists []. Notably, MJN110 demonstrates greater potency in reversing neuropathic pain compared to inducing CP55,940-like effects []. Unlike the CB1 agonist JZL184, MJN110 increases locomotor activity and doesn't cause catalepsy or hypothermia [], suggesting a potentially more favorable side effect profile.

Q3: What is the benefit of combining MJN110 with morphine for pain management?

A3: Research indicates that co-administration of MJN110 with morphine produces synergistic antiallodynic effects in a mouse model of neuropathic pain []. This means the combination provides greater pain relief than either drug alone. Importantly, this combination exhibits opioid-sparing effects, allowing for lower doses of morphine to achieve comparable analgesia []. This is crucial as it could potentially minimize opioid-related side effects like constipation and respiratory depression. Additionally, the combination demonstrated reduced tolerance development compared to morphine alone [].

- Long, J. Z., et al. "Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice." The Journal of Pharmacology and Experimental Therapeutics, vol. 332, no. 3, 2010, pp. 744–755.

- Schlosburg, J. E., et al. "The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model." The Journal of Pharmacology and Experimental Therapeutics, vol. 339, no. 2, 2011, pp. 442–448.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid](/img/structure/B609015.png)